molecular formula C15H15ClO3 B1205164 8-chloro-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one

8-chloro-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one

Cat. No.: B1205164
M. Wt: 278.73 g/mol
InChI Key: AXKFCVCCISFWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one is a member of coumarins.

Scientific Research Applications

  • Phototransformation Studies : Gupta et al. (1995) studied the phototransformation of similar compounds, leading to the formation of products like methyl 8-chloro-10-oxo-2-phenyl-2,3,4,10-tetrahydropyrano[3,2-b][1]benzopyran-3-ylacetate. This research highlights the photochemical behavior of such compounds, which is essential in understanding their stability and reactivity under light exposure (Gupta et al., 1995).

  • Reactions with Carbenoids : Dicker et al. (1984) explored the reactions of similar compounds with chloroacetone. This research contributes to the understanding of the chemical behavior of these compounds under different conditions, which is vital for synthetic applications (Dicker et al., 1984).

  • Cyclisation Studies : Hajumdar and Choudhury (1992) investigated the cyclisation of related compounds, which is significant in the synthesis of novel compounds and understanding the mechanistic aspects of such reactions (Hajumdar & Choudhury, 1992).

  • Molecular Structure Analysis : Thinagar et al. (2003) studied the molecular structure of compounds similar to the one , which helps in understanding the conformation and bonding characteristics essential for their potential applications (Thinagar et al., 2003).

  • Antitubercular Activity : Prado et al. (2006) researched the derivatives of similar compounds for their antitubercular properties, demonstrating the potential medicinal applications of these compounds (Prado et al., 2006).

  • Synthesis and Biological Screening : Gummudavelly et al. (2009) focused on the synthesis of novel derivatives and their antimicrobial and anti-inflammatory activities, indicating the compound’s significance in pharmaceutical research (Gummudavelly et al., 2009).

  • Quantitative Structure-Cytotoxicity Relationship : Nagai et al. (2018) conducted a study on related chromones for their cytotoxicity against cancer cell lines, providing insights into their potential as anticancer drugs (Nagai et al., 2018).

Properties

Molecular Formula

C15H15ClO3

Molecular Weight

278.73 g/mol

IUPAC Name

8-chloro-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C15H15ClO3/c1-8(2)18-14-7-13-11(6-12(14)16)9-4-3-5-10(9)15(17)19-13/h6-8H,3-5H2,1-2H3

InChI Key

AXKFCVCCISFWBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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